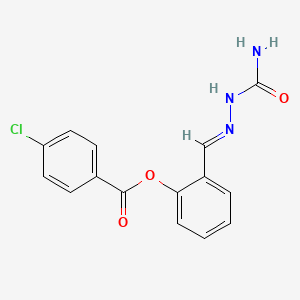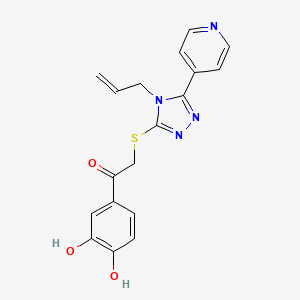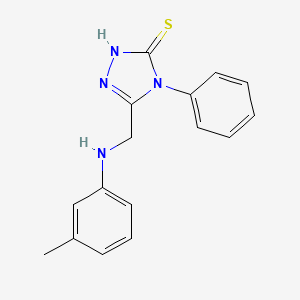
4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Clorobencilideno)amino)-5-(2-clorofenil)-4H-1,2,4-triazol-3-tiol es un compuesto químico que pertenece a la clase de los derivados del triazol. Los triazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((2-Clorobencilideno)amino)-5-(2-clorofenil)-4H-1,2,4-triazol-3-tiol típicamente implica la reacción de 2-clorobenzaldehído con tiosemicarbazida para formar la tiosemicarbazona correspondiente. Este intermedio se cicla luego en presencia de un catalizador adecuado para producir el derivado de triazol deseado. Las condiciones de reacción a menudo incluyen reflujo en etanol u otro solvente adecuado, con la adición de una cantidad catalítica de ácido o base para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza son prácticas comunes en entornos industriales. Además, el uso de sistemas automatizados para monitorear y controlar los parámetros de reacción garantiza la calidad y eficiencia consistentes en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((2-Clorobencilideno)amino)-5-(2-clorofenil)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo imina puede reducirse para formar la amina correspondiente.
Sustitución: Los grupos clorofenilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio se utilizan comúnmente.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como inhibidores de la corrosión.
Mecanismo De Acción
El mecanismo de acción de 4-((2-Clorobencilideno)amino)-5-(2-clorofenil)-4H-1,2,4-triazol-3-tiol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir la membrana celular e inhibir enzimas esenciales en las células microbianas. En la investigación del cáncer, se ha demostrado que inhibe enzimas involucradas en la replicación y reparación del ADN, lo que lleva a la apoptosis de las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((2-Clorobencilideno)amino)-5-fenil-4H-1,2,4-triazol-3-tiol
- 4-((2-Clorobencilideno)amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol
- 4-((2-Clorobencilideno)amino)-5-(3-clorofenil)-4H-1,2,4-triazol-3-tiol
Singularidad
En comparación con compuestos similares, 4-((2-Clorobencilideno)amino)-5-(2-clorofenil)-4H-1,2,4-triazol-3-tiol exhibe propiedades únicas debido al posicionamiento específico de los grupos clorofenilo. Este posicionamiento puede influir en su reactividad, actividad biológica y estabilidad general, convirtiéndolo en un compuesto de interés para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
160284-98-0 |
|---|---|
Fórmula molecular |
C15H10Cl2N4S |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
Clave InChI |
OHQSFZHLLCFMMS-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019582.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12019585.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019592.png)

![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)


![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)


